ROCK-IN-1
ROCK-IN-1
ROCK-IN-1 is a potent inhibitor of ROCK, with an IC50 of 1.2 nM for ROCK2.
Brand Name:
Vulcanchem
CAS No.:
934387-35-6
VCID:
VC0006911
InChI:
InChI=1S/C20H18FN3O/c1-13(22)18-7-4-15(20(25)24-17-8-10-23-11-9-17)12-19(18)14-2-5-16(21)6-3-14/h2-13H,22H2,1H3,(H,23,24,25)
SMILES:
CC(C1=C(C=C(C=C1)C(=O)NC2=CC=NC=C2)C3=CC=C(C=C3)F)N
Molecular Formula:
C₂₀H₁₈FN₃O
Molecular Weight:
335.4 g/mol
ROCK-IN-1
CAS No.: 934387-35-6
Inhibitors
VCID: VC0006911
Molecular Formula: C₂₀H₁₈FN₃O
Molecular Weight: 335.4 g/mol
CAS No. | 934387-35-6 |
---|---|
Product Name | ROCK-IN-1 |
Molecular Formula | C₂₀H₁₈FN₃O |
Molecular Weight | 335.4 g/mol |
IUPAC Name | 4-(1-aminoethyl)-3-(4-fluorophenyl)-N-pyridin-4-ylbenzamide |
Standard InChI | InChI=1S/C20H18FN3O/c1-13(22)18-7-4-15(20(25)24-17-8-10-23-11-9-17)12-19(18)14-2-5-16(21)6-3-14/h2-13H,22H2,1H3,(H,23,24,25) |
Standard InChIKey | JJNXXPMAFUVGRU-UHFFFAOYSA-N |
SMILES | CC(C1=C(C=C(C=C1)C(=O)NC2=CC=NC=C2)C3=CC=C(C=C3)F)N |
Canonical SMILES | CC(C1=C(C=C(C=C1)C(=O)NC2=CC=NC=C2)C3=CC=C(C=C3)F)N |
Description | ROCK-IN-1 is a potent inhibitor of ROCK, with an IC50 of 1.2 nM for ROCK2. |
Reference | [1]. Boland S, et al. 3-[2-(Aminomethyl)-5-[(pyridin-4-yl)carbamoyl]phenyl] benzoates as soft ROCK inhibitors. Bioorg Med Chem Lett. 2013 Dec 1;23(23):6442-6. |
PubChem Compound | 16666062 |
Last Modified | Nov 11 2021 |
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